molecular formula C12H9ClFN3O B15009141 1-(2-Chloropyridin-3-yl)-3-(4-fluorophenyl)urea

1-(2-Chloropyridin-3-yl)-3-(4-fluorophenyl)urea

Cat. No.: B15009141
M. Wt: 265.67 g/mol
InChI Key: FBTRVJNGOHVSTK-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)-1-(4-fluorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group and a fluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-(4-fluorophenyl)urea typically involves the reaction of 2-chloropyridine-3-amine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 3-(2-chloropyridin-3-yl)-1-(4-fluorophenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-3-yl)-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloropyridinyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of targeting specific enzymes or receptors.

    Industry: It may be used in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-3-yl)-1-phenylurea
  • 3-(2-Chloropyridin-3-yl)-1-(4-chlorophenyl)urea
  • 3-(2-Chloropyridin-3-yl)-1-(4-methylphenyl)urea

Uniqueness

3-(2-Chloropyridin-3-yl)-1-(4-fluorophenyl)urea is unique due to the presence of both chloropyridinyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications.

Properties

Molecular Formula

C12H9ClFN3O

Molecular Weight

265.67 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C12H9ClFN3O/c13-11-10(2-1-7-15-11)17-12(18)16-9-5-3-8(14)4-6-9/h1-7H,(H2,16,17,18)

InChI Key

FBTRVJNGOHVSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)NC2=CC=C(C=C2)F

solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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